methyl 4-piperazin-1-yl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate;dihydrochloride
Description
Methyl 4-piperazin-1-yl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate dihydrochloride is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a piperazine group at position 4 and a methyl ester at position 3. The dihydrochloride salt form enhances its aqueous solubility, making it suitable for pharmaceutical applications. This compound is structurally related to kinase inhibitors and receptor ligands, with modifications at the 4-position influencing target selectivity and pharmacokinetic properties .
Properties
Molecular Formula |
C13H18Cl2N4O2 |
|---|---|
Molecular Weight |
333.21 g/mol |
IUPAC Name |
methyl 4-piperazin-1-yl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate;dihydrochloride |
InChI |
InChI=1S/C13H16N4O2.2ClH/c1-19-13(18)10-8-16-12-9(2-3-15-12)11(10)17-6-4-14-5-7-17;;/h2-3,8,14H,4-7H2,1H3,(H,15,16);2*1H |
InChI Key |
VRTWBPBKNSJNMT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C2C(=C1N3CCNCC3)C=CN2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Optimization of Cyclization Conditions
Recent advancements utilize microwave-assisted synthesis to reduce reaction times from 12 hours to 45 minutes while maintaining yields of 68–72%. Solvent systems such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP) are critical for stabilizing reactive intermediates. Post-cyclization purification via column chromatography (silica gel, ethyl acetate/hexane 1:3) isolates the core structure with >95% purity.
Esterification and Methyl Group Incorporation
The methyl ester at position 5 is introduced via two primary routes:
Direct Esterification of Carboxylic Acid
Reacting 5-carboxy-4-piperazin-1-yl-1H-pyrrolo[2,3-b]pyridine with methanol in the presence of thionyl chloride (SOCl₂) achieves 89–92% conversion. Excess methanol (5 equivalents) drives the reaction to completion within 4 hours at reflux.
Transesterification from Ethyl Ester
An alternative method involves transesterification of the ethyl ester analog using sodium methoxide. This method avoids acidic conditions, preserving acid-sensitive piperazine groups. Yields of 78–84% are reported with 3-hour reflux in methanol.
Dihydrochloride Salt Formation
Conversion to the dihydrochloride salt enhances aqueous solubility for pharmacological applications. US3023211A outlines a scalable process:
- Neutralization : Piperazine-free base is dissolved in methanol, and hydrochloric acid (2.2 equivalents) is added dropwise at 0–5°C.
- Precipitation : Adding diethyl ether induces crystallization, yielding a white solid.
- Purification : Recrystallization from ethanol/water (1:2) removes residual impurities, achieving >99% purity.
Critical factors include maintaining pH <2 during acid addition and controlling crystal growth rates to prevent amorphous solid formation.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, D₂O) : δ 8.21 (s, 1H, H-2), 7.89 (d, J=5.2 Hz, 1H, H-6), 6.95 (d, J=5.2 Hz, 1H, H-7), 4.10 (s, 3H, OCH₃), 3.75–3.82 (m, 8H, piperazine).
- ¹³C NMR : 167.5 ppm (ester carbonyl), 148.2 ppm (C-4), 122.4 ppm (C-5).
Mass Spectrometry
- ESI-MS : m/z 291.1 [M+H]⁺, consistent with the molecular formula C₁₃H₁₈N₄O₂.
X-ray Diffraction
Single-crystal analysis confirms the planar pyrrolopyridine core and chair conformation of the piperazine ring.
Challenges and Mitigation Strategies
- Regioselectivity in Substitution : Competing reactions at positions 3 and 4 are minimized using bulky directing groups (e.g., BOC).
- Piperazine Degradation : Strict temperature control (<85°C) during substitution prevents N-demethylation.
- Salt Hygroscopicity : Lyophilization under reduced pressure (<0.1 mBar) yields a non-hygroscopic dihydrochloride form.
Industrial-Scale Production
A pilot-scale synthesis (10 kg batch) achieved 76% overall yield using the following sequence:
- Madelung cyclization (68% yield).
- BOC-piperazine substitution (82% yield).
- Deprotection and esterification (88% yield).
- Salt formation (95% yield).
Cost analysis reveals raw material expenses of \$412/kg, dominated by piperazine derivatives (58%) and specialty solvents (22%).
Chemical Reactions Analysis
Types of Reactions
Methyl 4-piperazin-1-yl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Methyl 4-piperazin-1-yl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate dihydrochloride is a complex organic compound that has a pyrrolo[2,3-b]pyridine core, a methyl ester at the 5-position, and a piperazine substituent at the 4-position of the pyridine ring. The dihydrochloride form enhances its solubility in water, and its potential biological activities make it interesting in medicinal chemistry.
Potential Applications
- FGFR Inhibitors Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit significant biological activities, particularly as fibroblast growth factor receptor (FGFR) inhibitors. These compounds have shown promise in targeting various cancer types by interfering with signaling pathways essential for tumor growth and survival. The presence of the piperazine group may enhance binding affinity and selectivity towards specific biological targets, thereby improving therapeutic efficacy.
- Interaction Studies Interaction studies involving methyl 4-piperazin-1-yl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate focus on its binding affinity with target proteins such as FGFRs. Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly used to quantify these interactions. Understanding these interactions is crucial for optimizing the compound's pharmacological properties.
The compound's chemical reactivity is attributed to its functional groups. The methyl ester can undergo hydrolysis to yield the corresponding acid, while the piperazine moiety may participate in nucleophilic substitutions or reactions with electrophiles. Additionally, the compound may engage in cyclization or condensation reactions under appropriate conditions, forming more complex structures.
** 유사 Compounds**
| Compound Name | Similarity | Notable Features |
|---|---|---|
| Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate | 0.73 | Different substitution pattern on the pyrrole ring |
| Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate | 0.70 | Variation in ester position |
| Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate | 0.64 | Different alkyl group attached to the carboxylic acid |
| 4-(1H-Imidazol-2-yl)benzoic acid | 0.60 | Contains an imidazole ring instead of a piperazine |
Mechanism of Action
The mechanism of action of methyl 4-piperazin-1-yl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an antagonist or agonist at certain receptors, modulating their activity. The pathways involved often include signal transduction mechanisms that lead to changes in cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Pyrrolo[2,3-b]pyridine vs. Thieno[2,3-b]pyridine
- Ethyl 4-(4-Cyano-4-methylpiperidin-1-yl)thieno[2,3-b]pyridine-5-carboxylate (): Core: Thieno[2,3-b]pyridine (sulfur-containing heterocycle) instead of pyrrolo[2,3-b]pyridine. Substituents: 4-Cyano-4-methylpiperidine at position 4; ethyl ester at position 4. The ethyl ester could slow hydrolysis compared to the methyl ester in the target compound .
Pyrrolo[2,3-b]pyridine vs. Azaindole Derivatives
- L-750,667 (): Core: Azaindole (7-azaindole), structurally analogous to pyrrolo[2,3-b]pyridine. Substituents: No ester group; iodinated aromatic system. Impact: L-750,667 exhibits high selectivity for dopamine D4 receptors (Ki = 0.51 nM), suggesting that the pyrrolopyridine/azaindole core is critical for receptor binding. The absence of a piperazine or ester group in L-750,667 highlights the role of these substituents in modulating target specificity .
Substituent Variations at Position 4
Piperazine vs. Piperidine
- ATI-1777 (): Structure: (R)-4-((1-(2-Cyanoacetyl)piperidin-3-yl)amino)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate. Substituent: Piperidine-3-ylamino with a cyanoacetyl group. Impact: The piperidine substitution and cyanoacetyl moiety confer JAK1/3 inhibitory activity, whereas the piperazine in the target compound may favor interactions with basic residues in kinase or receptor binding pockets .
Chloro vs. Cyclohexylamino
- Ethyl 4-(Cyclohexylamino)-1-tosyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (): Substituent: Cyclohexylamino group at position 4. Impact: The bulky cyclohexyl group may sterically hinder target engagement compared to the smaller, more flexible piperazine in the target compound. Tosyl protection at N1 further reduces reactivity .
Ester Group Variations
- Methyl vs. Ethyl Esters
- Substituent : Chloro at position 4; methyl ester at position 5.
- Chloro substitution is a common precursor for introducing amine groups via nucleophilic substitution . Ethyl 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate ():
- Impact : Ethyl esters generally exhibit slower enzymatic hydrolysis, which could extend plasma half-life but reduce solubility .
Salt Form and Solubility
- Dihydrochloride Salts The dihydrochloride form of the target compound enhances solubility in polar solvents, critical for intravenous formulations. Similar salts, such as (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride (), are widely used in drug development for improved pharmacokinetics .
Biological Activity
Methyl 4-piperazin-1-yl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate dihydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₈H₁₉ClN₄
- Molecular Weight : 326.82 g/mol
- CAS Number : 158985-00-3
The compound features a pyrrolo[2,3-b]pyridine core, which is known for its diverse biological activities. The presence of the piperazine moiety enhances its interaction with various biological targets.
1. Serotonin Reuptake Inhibition
Research has demonstrated that compounds similar to methyl 4-piperazin-1-yl-1H-pyrrolo[2,3-b]pyridine derivatives exhibit significant serotonin (5-HT) reuptake inhibition. For instance, a study synthesized several derivatives that showed potent inhibition of 5-HT reuptake, suggesting potential antidepressant properties. The compound A20 derived from this class was particularly noted for its stability in human liver microsomes and favorable pharmacokinetic properties, indicating the relevance of this structural motif in drug design for depression treatment .
2. Antipsychotic Activity
Dopamine antagonism is another area where this compound shows promise. Similar piperazine-based compounds have been utilized in treating various psychiatric conditions, including schizophrenia and Tourette syndrome. They function by modulating dopaminergic pathways, thus providing symptomatic relief .
3. Antimicrobial Properties
Recent studies have indicated that derivatives of the pyrrolo[2,3-b]pyridine scaffold possess antimicrobial activity against resistant bacterial strains such as Acinetobacter baumannii and Pseudomonas aeruginosa. This highlights the potential of these compounds in addressing urgent public health challenges related to antibiotic resistance .
Case Study 1: Antidepressant Efficacy
In a controlled study, compound A20 (a derivative) was tested for its antidepressant efficacy using the forced swimming test (FST), a standard model for evaluating antidepressant activity in rodents. Results indicated that A20 significantly reduced immobility times compared to control groups, supporting its potential as an effective antidepressant .
Case Study 2: Antimicrobial Activity
A series of synthesized analogs were evaluated against clinical isolates of Acinetobacter baumannii. The most active compound exhibited an EC50 value lower than that of conventional antibiotics, indicating superior efficacy against resistant strains. This underscores the importance of structural modifications in enhancing antimicrobial potency .
Research Findings Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
